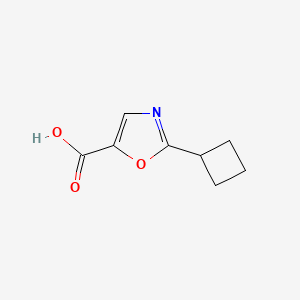![molecular formula C12H13NO4 B6619407 rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid CAS No. 1903302-86-2](/img/structure/B6619407.png)
rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid, commonly referred to as rac-Bz-CPA, is a synthetic compound with a wide range of applications in the scientific research field. It has been used in the synthesis of various compounds and as a catalyst in organic reactions. Rac-Bz-CPA has also been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Applications De Recherche Scientifique
Rac-Bz-CPA has been used in the synthesis of various compounds, such as amines and peptides, as well as in the synthesis of lipids and proteins. It has also been used as a catalyst in organic reactions, such as the addition of aldehydes to nitriles and the condensation of amines and carboxylic acids. In addition, rac-Bz-CPA has been studied for its potential applications in laboratory experiments, such as DNA sequencing and gene cloning.
Mécanisme D'action
Rac-Bz-CPA is believed to act as a catalyst by forming an intermediate complex with the substrate molecules. This intermediate complex is then broken down, releasing the desired product. The exact mechanism of action of rac-Bz-CPA is still under investigation.
Biochemical and Physiological Effects
Rac-Bz-CPA has been found to have a wide range of biochemical and physiological effects on cells and organisms. In particular, it has been shown to have an inhibitory effect on the growth of certain bacteria, fungi, and viruses. It has also been found to have an anti-inflammatory effect on cells and to be capable of inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Rac-Bz-CPA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize and store. In addition, it is highly soluble in water, making it easy to use in aqueous solutions. However, rac-Bz-CPA also has some limitations. It is not very stable in the presence of light or heat, and it can be difficult to remove from the reaction mixture after the reaction is complete.
Orientations Futures
The potential applications of rac-Bz-CPA are still being explored. Possible future directions include further research into its biochemical and physiological effects, as well as its potential use in the synthesis of new compounds and in the development of new catalysts. Furthermore, rac-Bz-CPA could be used to study the mechanism of action of other compounds, as well as to develop new methods for the synthesis of complex molecules.
Méthodes De Synthèse
Rac-Bz-CPA is synthesized by a process called the Boc-protection/deprotection method. This method involves the use of a base, such as sodium hydroxide, to deprotect the Boc group, followed by the addition of a carboxylic acid to form a carboxylic acid-Boc ester. The ester is then treated with a strong base, such as sodium hydride, to form the desired rac-Bz-CPA.
Propriétés
IUPAC Name |
(1R,2S)-2-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11(15)9-6-10(9)13-12(16)17-7-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,16)(H,14,15)/t9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDRLUVVYKRYEB-ZJUUUORDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1NC(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1NC(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-tert-butylphenyl)amino]ethane-1-thiol](/img/structure/B6619347.png)


![4-methoxy-3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid](/img/structure/B6619366.png)
![2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B6619372.png)



![tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6619422.png)


![3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid](/img/structure/B6619445.png)